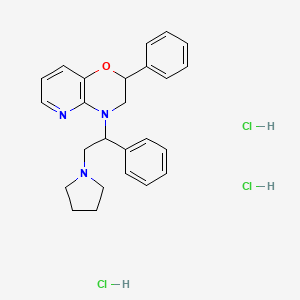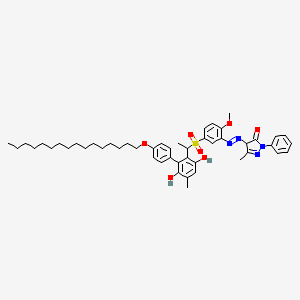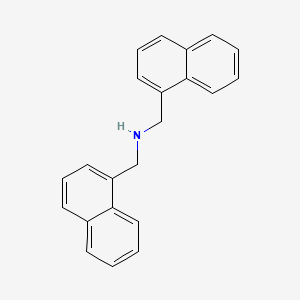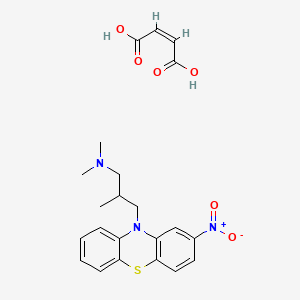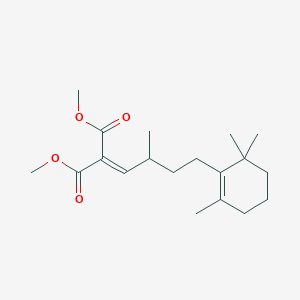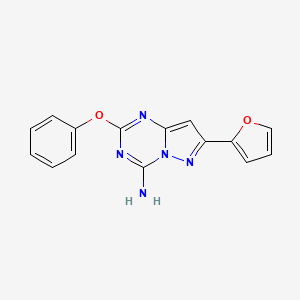
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in various biological and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- can be achieved through various synthetic routes. One common method involves the use of microwave-assisted copper-catalyzed reactions. This approach utilizes 7-O-propargylated pyrazolo(1,5-a)-pyrimidines and 1-azidoglycosides to produce the desired compound with high yields and diverse stereochemistry . The reaction conditions typically involve the use of copper catalysts and microwave irradiation to accelerate the reaction and improve efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Wissenschaftliche Forschungsanwendungen
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Wirkmechanismus
The mechanism of action of Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrazolo(1,5-a)-pyrimidines
- Pyrazolo(1,5-a)-quinazolines
- Pyrazolo(1,5-a)-imidazoles
Uniqueness
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- is unique due to its specific structural features, such as the presence of a furanyl and phenoxy group. These groups can significantly influence the compound’s reactivity, biological activity, and overall properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
139211-53-3 |
|---|---|
Molekularformel |
C15H11N5O2 |
Molekulargewicht |
293.28 g/mol |
IUPAC-Name |
7-(furan-2-yl)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C15H11N5O2/c16-14-18-15(22-10-5-2-1-3-6-10)17-13-9-11(19-20(13)14)12-7-4-8-21-12/h1-9H,(H2,16,17,18) |
InChI-Schlüssel |
AXJBWVKFBDNSQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=NC3=CC(=NN3C(=N2)N)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


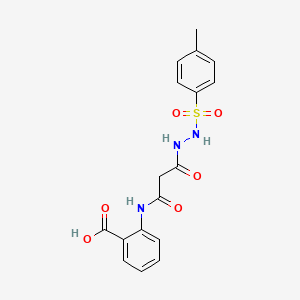
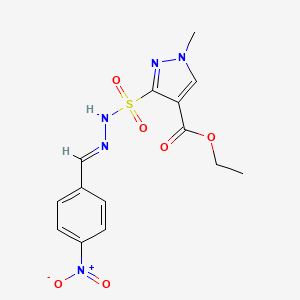
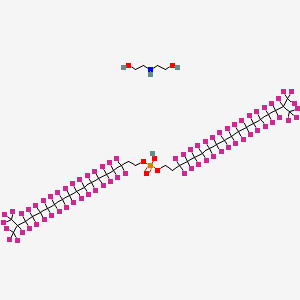


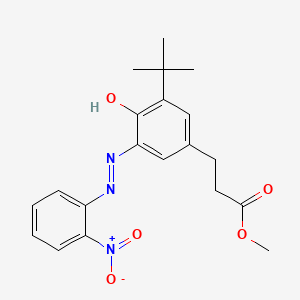
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
